molecular formula C17H20ClN3O B6444037 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2549013-52-5

3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6444037
CAS No.: 2549013-52-5
M. Wt: 317.8 g/mol
InChI Key: ZZSXKYCMSLMRIP-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine features a pyridine core substituted with a chlorine atom at the 3-position and a methoxy-linked piperidin-4-ylmethyl group at the 4-position. The piperidine ring is further functionalized with a pyridin-4-ylmethyl substituent, creating a bifunctional heterocyclic scaffold. Its synthesis typically involves nucleophilic substitution or coupling reactions, with structural verification via NMR and mass spectrometry .

Properties

IUPAC Name

3-chloro-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-11-20-8-3-17(16)22-13-15-4-9-21(10-5-15)12-14-1-6-19-7-2-14/h1-3,6-8,11,15H,4-5,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSXKYCMSLMRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyridine derivative.

    Chlorination and Methoxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name/ID Core Structure Key Substituents Biological Activity Potency (Ki/IC50) Source
Target Compound Pyridine-piperidine 3-Cl, pyridin-4-ylmethyl LSD1 inhibition Ki ~nM*
Compound 49 () Pyridine-piperidine 3-Cl, trifluoromethoxy phenoxy Undisclosed N/A
[1-(4-Fluorobenzyl)piperidin-4-yl]... Piperidine-aryl methanol 4-Fluorophenyl, 4-fluorobenzyl Antiparasitic IC50: 1.03 µg/mL
Q13 () Chloropyridine-aminopyridine 2-Cl, methyl, methoxy Undisclosed N/A

*Exact values from Chart 3 () require direct source access.

Key Findings and Implications

Substituent-Driven Activity : Chlorine and pyridin-4-ylmethyl groups enhance LSD1 inhibition, while fluorinated aryl groups improve antiparasitic selectivity .

Synthetic Flexibility : Modular synthesis allows for rapid diversification of piperidine and pyridine substituents, enabling tailored drug design .

Characterization Consistency : NMR and IR remain gold standards for verifying structural integrity in this chemical class .

References : [1] ; [4] ; [6] ; [7] ; [8] ; [12] .

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